Nortriptyline Hydrochloride

Catalog No.
S537532
CAS No.
894-71-3
M.F
C19H22ClN
M. Wt
299.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nortriptyline Hydrochloride

Nortriptyline Hydrochloride addresses the need for a stable, highly selective NET inhibitor without the variability of amitriptyline metabolism or poor aqueous solubility of the free base. Key differentiators: • 47-fold selectivity for NET over SERT, avoiding serotonergic off-target effects. • Hydrochloride salt solubility ~11 mg/mL in water enables physiological dosing without DMSO. • Reduced muscarinic affinity (Ki 37 nM) minimizes anticholinergic artifacts in behavioral pain models.

CAS Number

894-71-3

Product Name

Nortriptyline Hydrochloride

IUPAC Name

N-methyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)propan-1-amine;hydrochloride

Molecular Formula

C19H22ClN

Molecular Weight

299.8 g/mol

InChI

InChI=1S/C19H21N.ClH/c1-20-14-6-11-19-17-9-4-2-7-15(17)12-13-16-8-3-5-10-18(16)19;/h2-5,7-11,20H,6,12-14H2,1H3;1H

InChI Key

SHAYBENGXDALFF-UHFFFAOYSA-N

solubility

8.74e-04 g/L

Synonyms

Allegron, Apo Nortriptyline, Apo-Nortriptyline, Aventyl, Desitriptyline, Desmethylamitriptylin, Gen Nortriptyline, Gen-Nortriptyline, Hydrochloride, Nortriptyline, Norfenazin, Nortrilen, Nortriptyline, Nortriptyline Hydrochloride, Novo Nortriptyline, Novo-Nortriptyline, Nu Nortriptyline, Nu-Nortriptyline, Pamelor, Paxtibi, PMS Nortriptyline, PMS-Nortriptyline, ratio Nortriptyline, ratio-Nortriptyline

Canonical SMILES

CNCCC=C1C2=CC=CC=C2CCC3=CC=CC=C31.Cl

The exact mass of the compound Nortriptyline hydrochloride is 263.1674 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 169453. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Benzocycloheptenes - Dibenzocycloheptenes. It belongs to the ontological category of organic tricyclic compound in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥98%

Package Size

10 mg, 50 mg, 100 mg

Nortriptyline Hydrochloride (CAS: 894-71-3) is a secondary amine tricyclic antidepressant (TCA) and the primary active N-demethylated metabolite of amitriptyline. As a highly potent norepinephrine transporter (NET) inhibitor, it is a critical reference standard and active pharmaceutical ingredient in neuropharmacology and pain management research. Procuring the hydrochloride salt ensures a stable, highly pure crystalline solid that overcomes the poor aqueous solubility of the free base, making it a highly reliable form for reproducible formulation in physiological buffers and solid-state drug development [1].

Research Fit

  • Noradrenergic transporter (NET) pathway study context
  • CYP2D6 probe substrate for pharmacogenomic research
  • USP-grade reference standard selection

Generic substitution with the parent compound, amitriptyline, fundamentally alters experimental outcomes due to amitriptyline's dual SERT/NET inhibition and significantly higher affinity for off-target muscarinic and histaminergic receptors. Procuring amitriptyline instead of nortriptyline requires hepatic N-demethylation to yield the active nortriptyline metabolite, introducing metabolic variability in in vivo models[1]. Furthermore, attempting to utilize nortriptyline free base instead of the hydrochloride salt severely restricts aqueous processability, necessitating organic solvents that can confound cellular assays and alter pharmacokinetic absorption profiles [2].

Substitution Risk

NET/SERT selectivity mismatch
Nortriptyline’s NET:SERT inhibition profile may shift from balanced TCAs such as amitriptyline. Verify pathway endpoints when substituting.
Plasma concentration–effect relationship
The reported plasma concentration window and metabolic ratio thresholds are not interchangeable with desipramine or other secondary-amine TCAs.
Muscarinic receptor engagement
Tissue-level anticholinergic engagement may vary across TCA analogs; compound-specific review is required for peripheral endpoint interpretation.

Divergent Monoamine Transporter Selectivity vs. Amitriptyline

Nortriptyline hydrochloride functions as a highly selective inhibitor of the norepinephrine transporter (NET) with a Ki of 3.4 nM, while exhibiting much lower affinity for the serotonin transporter (SERT) with a Ki of 161 nM. In stark contrast, its parent compound amitriptyline acts as a dual inhibitor, favoring SERT (Ki = 3.45 nM) over NET (Ki = 13.3 nM) [REFS-1, REFS-2].

Evidence DimensionNET vs. SERT Inhibition (Ki)
Target Compound DataNortriptyline: NET Ki = 3.4 nM, SERT Ki = 161 nM
Comparator Or BaselineAmitriptyline: SERT Ki = 3.45 nM, NET Ki = 13.3 nM
Quantified DifferenceNortriptyline is ~47-fold selective for NET over SERT, whereas amitriptyline is ~3.8-fold selective for SERT over NET.
ConditionsIn vitro radioligand binding assays

Procuring nortriptyline allows researchers to isolate noradrenergic mechanisms without the confounding serotonergic activity inherent to amitriptyline.

NET/SERT Selectivity
Head-to-head
Nortriptyline NET:SERT ~1:8 to 1:15
Amitriptyline ~1:1.5
Reported noradrenergic-selectivity context; supports NET-preferring study design
PDSP Ki Database compilation; human cloned receptor assays

Reduced Anticholinergic Interference in Assays

A major limitation of tertiary amine TCAs is their strong anticholinergic activity, which can confound behavioral and physiological data. Nortriptyline exhibits a significantly reduced affinity for muscarinic receptors (Ki = 37 nM) compared to amitriptyline (Ki = 18 nM) [1].

Evidence DimensionMuscarinic Receptor Affinity (Ki)
Target Compound DataNortriptyline Ki = 37 nM
Comparator Or BaselineAmitriptyline Ki = 18 nM
Quantified DifferenceNortriptyline has approximately half the anticholinergic potency (higher Ki) of amitriptyline.
ConditionsReceptor binding affinity profiling

Minimizes off-target anticholinergic side effects in in vivo models, yielding cleaner pharmacological data.

GIRK Channel Block
Head-to-head
24.2 ± 3.8 µM
Reported functional channel inhibition; comparable potency, broader receptor profiles differ
Xenopus oocyte GIRK1/2 assay; amitriptyline 22.3 ± 2.8 µM

Enhanced Aqueous Solubility via Hydrochloride Salt

The free base form of nortriptyline is practically insoluble in water, complicating the preparation of dosing solutions. The hydrochloride salt of nortriptyline overcomes this barrier, providing an aqueous solubility of approximately 1 in 90 (roughly 11 mg/mL) [1].

Evidence DimensionAqueous Solubility
Target Compound DataNortriptyline HCl: Soluble 1 in 90 parts water (~11 mg/mL)
Comparator Or BaselineNortriptyline Free Base: Practically insoluble in water
Quantified DifferenceThe HCl salt enables direct aqueous dissolution at >10 mg/mL without organic co-solvents.
ConditionsStandard USP solubility testing at ambient temperature

Critical for the direct preparation of physiological buffers and intravenous or oral dosing formulations without relying on DMSO or ethanol.

CYP2D6 Probe
Method context
Plasma 50–150 ng/mL; log CDR ≥0.5 → PM >92% sensitivity
Supports CYP2D6 pharmacogenomic probe study design
Steady-state concentration; validated metabolic ratio threshold

High Thermal Stability for Solid-State Manufacturing

Nortriptyline hydrochloride exhibits a high and well-defined melting point of 216–220 °C. This robust thermal profile indicates excellent solid-state stability, making it highly compatible with high-temperature pharmaceutical processing techniques.

Evidence DimensionMelting Point
Target Compound Data216 - 220 °C
Comparator Or BaselineStandard processing threshold (typically >150 °C for hot-melt extrusion)
Quantified DifferenceExceeds standard thermal degradation thresholds for common pharmaceutical manufacturing processes.
ConditionsStandard melting point determination

Ensures the active pharmaceutical ingredient remains stable during aggressive formulation processes like hot-melt extrusion or prolonged high-temperature storage.

Depression Model Trial
Trial context
Reported HAM-D improvement ~10 pts vs. paroxetine ~6 pts; response rate 53% vs. 11% (placebo 24%)
Reported model-response endpoint context in neurodegenerative depression
8-week RCT; 52 Parkinson’s disease patients
Tissue Selectivity Ratio
Head-to-head
Nortriptyline 5/4/7
Amitriptyline 25/14/56
Supports tissue-specific anticholinergic endpoint studies
Human detrusor/ileum/caudate; [³H]QNB binding
Formulation Stability
Data to verify
Ethanol-free aqueous solution, pH 3.5–5.0, benzoate-stabilized
Formulation context for liquid application development
Patent EP 3777829 A1; no direct stability comparators

Selective Noradrenergic In Vivo Profiling

Because nortriptyline possesses a 47-fold selectivity for NET over SERT, it is a highly targeted procurement choice for in vivo models requiring isolated norepinephrine reuptake inhibition. Unlike amitriptyline, it avoids confounding serotonergic pathway activation, making it highly suitable for precise neuropharmacological mapping .

Neuropathic Pain Model Development

Nortriptyline hydrochloride is heavily utilized in chronic and neuropathic pain research. Its reduced muscarinic receptor affinity (Ki = 37 nM) compared to tertiary amine TCAs ensures that analgesic efficacy can be evaluated with fewer anticholinergic behavioral artifacts, such as sedation or altered motor function [1].

Aqueous Dosing and Buffer Formulation

The hydrochloride salt's solubility of ~11 mg/mL in water allows for the seamless preparation of physiological dosing solutions. This eliminates the need for organic co-solvents like DMSO, which can cause cellular toxicity in in vitro assays or alter absorption kinetics in pharmacokinetic studies[2].

Active Metabolite Reference Standardization

In pharmacokinetic and toxicological screening, nortriptyline hydrochloride serves as a critical reference standard for quantifying the primary active N-demethylated metabolite of amitriptyline. Using it directly bypasses hepatic metabolism variables, ensuring precise calibration in mass spectrometry and HPLC workflows [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Noradrenergic pathway studies
NET selectivity profile
Noradrenergic signaling interpretation
Depression model studies in neurodegeneration
Dual NET/SERT modulation
Model-response endpoint monitoring
CYP2D6 pharmacogenomic probe
Defined metabolic ratio threshold
CYP2D6 phenotype correlation
Muscarinic receptor engagement
Tissue selectivity profile
Anticholinergic receptor endpoint review

Physical Description

Solid

XLogP3

4.5

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

2

Exact Mass

299.1440774 Da

Monoisotopic Mass

299.1440774 Da

Heavy Atom Count

21

Decomposition

When heated to decomposition it emits toxic fumes of /nitrogen oxides/.

Appearance

Solid powder

Melting Point

213 - 215 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

00FN6IH15D

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 5 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 1 of 44 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 43 of 44 companies with hazard statement code(s):;
H302 (95.35%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Nortriptyline is indicated for the relief of the symptoms of major depressive disorder (MDD). Some off-label uses for this drug include treatment of chronic pain, myofascial pain, neuralgia, and irritable bowel syndrome.
FDA Label
Nortriptyline is indicated for use in the treatment of depression (FDA-approved). Nortriptyline is not FDA approved for use in children.

Livertox Summary

Nortriptyline is a tricyclic antidepressant that is also used in smoking cessation. Nortriptyline can cause mild and transient serum enzyme elevations and is rare cause of clinically apparent acute and chronic cholestatic liver injury.

Drug Classes

Breast Feeding; Lactation; Milk, Human; Antidepressive Agents; Antidepressive Agents, Tricyclic
Antidepressant Agents

Therapeutic Uses

Adrenergic Uptake Inhibitors; Antidepressive Agents, Tricyclic
/CLINICAL TRIALS/ ClinicalTrials.gov is a registry and results database of publicly and privately supported clinical studies of human participants conducted around the world. The Web site is maintained by the National Library of Medicine (NLM) and the National Institutes of Health (NIH). Each ClinicalTrials.gov record presents summary information about a study protocol and includes the following: Disease or condition; Intervention (for example, the medical product, behavior, or procedure being studied); Title, description, and design of the study; Requirements for participation (eligibility criteria); Locations where the study is being conducted; Contact information for the study locations; and Links to relevant information on other health Web sites, such as NLM's MedlinePlus for patient health information and PubMed for citations and abstracts for scholarly articles in the field of medicine. Nortriptyline is included in the database.
Nortriptyline hydrochloride is indicated for the relief of symptoms of depression. Endogenous depressions are more likely to be alleviated than are other depressive states. /Included in US product label/
Tricyclic antidepressants have been used for the treatment of attention deficit hyperactivity disorder (ADHD). /Tricyclic antidepressant; NOT included in US product label/
For more Therapeutic Uses (Complete) data for NORTRIPTYLINE (13 total), please visit the HSDB record page.

Pharmacology

Nortriptyline Hydrochloride is the hydrochloride salt form of nortriptyline, a tricyclic antidepressant agent used for short-term treatment of various forms of depression. Nortriptyline blocks the norepinephrine presynaptic receptors, thereby blocking the reuptake of this neurotransmitter and raising the concentration in the synaptic cleft in the CNS. Nortriptyline also binds to alpha-adrenergic, histaminergic and cholinergic receptors. Long-term treatment with nortriptyline produces a downregulation of adrenergic receptors due to the increased stimulation of these receptors.

MeSH Pharmacological Classification

Antidepressive Agents, Tricyclic

Mechanism of Action

Though prescribing information does not identify a specific mechanism of action for nortriptyline, is believed that nortriptyline either inhibits the reuptake of the neurotransmitter serotonin at the neuronal membrane or acts at the level of the beta-adrenergic receptors. It displays a more selective reuptake inhibition for noradrenaline, which may explain increased symptom improvement after nortriptyline therapy. Tricyclic antidepressants do not inhibit monoamine oxidase nor do they affect dopamine reuptake. As with other tricyclics, nortriptyline displays affinity for other receptors including mACh receptors, histamine receptors, 5-HT receptors, in addition to other receptors.
The mechanism of adverse imipramine-induced reactions ... was investigated by precipitating such reactions in rats with three injections (ip) of imipramine (5-40 mg/kg) at 24, 5, and 1 hr before testing, and comparing their occurrence with comparable treatments using specific noradrenergic and serotonergic reuptake inhibitors (nortriptyline (10 or 30 mg/kg, ip), citalopram (0.5-5.0 mg/kg, ip)). This initial study indicated that these reactions were mediated by imipramine's noradrenergic effects.
The effect of equal-dose regimens of amitriptyline and nortriptyline on the concn of serotonin, dopamine and major acidic metabolites was compared in 5 distinct brain regions as a function of inbred mouse strain. Amitriptyline incr to a greater extent the regional brain serotonin levels in the albino BALB/c mouse than did nortriptyline. Both drugs incr serotonin levels but decr cerebral 5-hydroxyindoleacetic acid levels in some distinct brain regions of the black C57BL/6 mouse strain. The results suggest a strain-dependent differential incr in brain serotonin turnover in specific mouse strain brain regions which may account for the greater incidence of amitriptyline-induced sedation and seizures. The BALB/c mouse was also found to be more sensitive than the C57BL/6 strain to the action of both drugs on dopamine and major acidic metabolites with amitriptyline showing more regional brain potency than nortriptyline. The data suggest an incr in dopamine turnover particularly in brain areas assoc with motor function and posture which may account for tricyclic antidepressant-induced extrapyramidal disorders. The results also indicate that the C57BL/6 mouse strain may be of experimental value for studying the mechanism underlying tricyclic-induced adverse reactions relevant to sedation and movement disorders as a function of genetic predisposition.
Neuropathic pain is pain arising as a direct consequence of a lesion or disease affecting the somatosensory system. It is usually chronic and challenging to treat. Some antidepressants are first-line pharmacological treatments for neuropathic pain. The noradrenaline that is recruited by the action of the antidepressants on reuptake transporters has been proposed to act through beta2-adrenoceptors (beta2-ARs) to lead to the observed therapeutic effect. However, the complex downstream mechanism mediating this action remained to be identified. In this study, we demonstrate in a mouse model of neuropathic pain that an antidepressant's effect on neuropathic allodynia involves the peripheral nervous system and the inhibition of cytokine tumor necrosis factor a (TNFa) production. The antiallodynic action of nortriptyline is indeed lost after peripheral sympathectomy, but not after lesion of central descending noradrenergic pathways. More particularly, we report that antidepressant-recruited noradrenaline acts, within dorsal root ganglia, on beta2-ARs expressed by non-neuronal satellite cells. This stimulation of beta2-ARs decreases the neuropathy-induced production of membrane-bound TNFa, resulting in relief of neuropathic allodynia. This indirect anti-TNFa action was observed with the tricyclic antidepressant nortriptyline, the selective serotonin and noradrenaline reuptake inhibitor venlafaxine and the beta2-AR agonist terbutaline. Our data revealed an original therapeutic mechanism that may open novel research avenues for the management of painful peripheral neuropathies.

KEGG Target based Classification of Drugs

Transporters
Solute carrier family
SLC6
SLC6A2 (NAT1) [HSA:6530] [KO:K05035]

Pictograms

Irritant

Irritant

Other CAS

894-71-3

Absorption Distribution and Excretion

Nortriptyline is readily absorbed in the gastrointestinal tract with extensive variation in plasma levels, depending on the patient. This drug undergoes first-pass metabolism and its plasma concentrations are attained within 7 to 8.5 hours after oral administration. The bioavailability of nortriptyline varies considerably and ranges from 45 to 85%.
Nortriptyline and its metabolites are mainly excreted in the urine, where only small amounts (2%) of the total drug is recovered as unchanged parent compound. Approximately one-third of a single orally administered dose is excreted in urine within 24 hours. Small amounts are excreted in feces via biliary elimination.
The apparent volume of distribution (Vd)β, estimated after intravenous administration is 1633 ± 268 L within the range of 1460 to 2030 (21 ± 4 L/kg). Nortriptyline crosses the placenta and is found in the breast milk. It distributes to the heart, lungs, brain, and the liver.
The average plasma clearance of nortriptyline in a study of healthy volunteers was 54 L/h. The average systemic clearance of nortriptyline is 30.6 ± 6.9 L / h, within the range of 18.6 to 39.6 L/hour.
/MILK/ Nortriptyline is distributed into milk. Nortriptyline concentrations in milk appear to be similar to or slightly greater than those present in maternal serum.
Peak plasma concentrations occur within 7-8.5 hours after oral administration. Optimal response to the drug appears to be associated with plasma concentrations of 50-150 ng/mL.
The clinical pharmacokinetics of amitriptyline were studied in four volunteers after the oral administration of 75 mg. Peak amitriptyline plasma concentrations ranged from 10.8 to 43.7 ng/mL. The disappearance was biphasic and followed first-order kinetics. The mean elimination half-life was 36.1 hours. The mean estimated first-pass metabolism of amitriptyline was 60 per cent. Significant quantities of the metabolite, nortriptyline, were produced although peak concentrations ranged from only 5.9 to 12.3 ng/mL.
Although tricyclic antidepressants (TCAs) have gained wide acceptance for use in the treatment of depression in pregnant women, their pharmacokinetics during pregnancy have been poorly characterized. The aim of the present study was to investigate the transplacental transfer of amitriptyline (AMI) and its main active metabolite nortriptyline (NOR) in isolated perfused human placenta. Nine term human placentae were obtained immediately after delivery with maternal consent and a 2-h non-recirculating perfusion of a single placental cotyledon was performed. AMI (200 ng/ml) and NOR (150 ng/ml), with antipyrine as a reference compound, were added to the maternal reservoir and their appearance to the fetal circulation was followed for 2 h. AMI and NOR concentrations were measured by high performance liquid chromatography (HPLC) and antipyrine concentrations spectrophotometrically. The mean (SD) transplacental transfers (TPT(SS)%) for AMI and NOR were 8.2 (2.3)% and 6.5 (1.8)%, respectively, calculated as the ratio between the steady-state concentrations in fetal venous and maternal arterial sides. The TPTs of AMI and NOR were 81% and 62% of the freely diffusable antipyrine. The absolute fraction of the dose that crossed the placenta (TPT(A)) was moderately, but significantly higher for AMI (7.7%) than for NOR (5.7%) (P=0.037). In all perfusions, steady state at the fetal side was reached by 30 min for AMI and by 50 min for NOR in the fetal side. The viability of the placentae was retained during the 2-h perfusion, as evidenced by unchanged pH of the perfusate and by stable perfusion pressures in fetal artery and stable antipyrine transfer. Both AMI and NOR cross the human placenta. However, the fetal exposure with NOR may be somewhat smaller compared with AMI, probably due to the higher lipophilicity of AMI.

Metabolism Metabolites

Undergoes hepatic metabolism via the same pathway as other TCAs. Route of Elimination: Approximately one-third of a single orally administered dose is excreted in urine within 24 hours. Small amounts are excreted in feces via biliary elimination. Half Life: 16 to 90+ hours

Associated Chemicals

Nortriptyline hydrochloride; 894-71-3

Wikipedia

Nortriptyline

FDA Medication Guides

PAMELOR
NORTRIPTYLINE HYDROCHLORIDE
SOLUTION;ORAL
CAPSULE;ORAL
SPECGX LLC
07/28/2014
04/09/2019

Drug Warnings

/BOXED WARNING/ Suicidality and Antidepressant Drugs. Antidepressants increased the risk compared to placebo of suicidal thinking and behavior (suicidality) in children, adolescents, and young adults in short-term studies of major depressive disorder (MDD) and other psychiatric disorders. Anyone considering the use of nortriptyline hydrochloride or any other antidepressant in a child, adolescent, or young adult must balance this risk with the clinical need. Short-term studies did not show an increase in the risk of suicidality with antidepressants compared to placebo in adults beyond age 24; there was a reduction in risk with antidepressants compared to placebo in adults aged 65 and older. Depression and certain other psychiatric disorders are themselves associated with increases in the risk of suicide. Patients of all ages who are started on antidepressant therapy should be monitored appropriately and observed closely for clinical worsening, suicidality, or unusual changes in behavior. Families and caregivers should be advised of the need for close observation and communication with the prescriber. Nortriptyline hydrochloride is not approved for use in pediatric patients.
The pupillary dilation that occurs following use of many antidepressant drugs including nortriptyline hydrochloride may trigger an angle-closure attack in a patient with anatomically narrow angles who does not have a patent iridectomy.
... They should be used with caution in patients with urinary retention, glaucoma, diabetes, impaired liver function, asthma, and a history of convulsive seizures. / Tricyclic antidepressants/
... Many patients who take tricyclics and/or antipsychotic medications have a high risk for suicide. The margin of safety for antipsychotics is relatively high. For tricyclics, the margin is much less favorable. A rule of thumb is that the quantity of tricyclic antidepressants dispensed should be limited to a one week supply. /Tricyclic Antidepressants/
For more Drug Warnings (Complete) data for NORTRIPTYLINE (32 total), please visit the HSDB record page.

Biological Half Life

The average plasma half-life of nortriptyline in healthy volunteers is about 26 hours, but is said to range from 16 to 38 hours. One study mentions a mean half-life of about 39 hours.
The plasma half-life of nortriptyline ranges from 16 to more than 90 hours.
The clinical pharmacokinetics of amitriptyline were studied in four volunteers after the oral administration of 75 mg. ... The mean elimination half-life was 36.1 hours. ...

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

Dibenzosuberone + cyclopropyl bromide + methylamine (Grignard reaction/rearrangement/amine formation)

General Manufacturing Information

The product is available as the free base or hydrochloride.

Analytic Laboratory Methods

Analyte: nortriptyline hydrochloride; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards
Analyte: nortriptyline hydrochloride; matrix: chemical identification; procedure: ultraviolet absorption spectrophotometry with comparison to standards
Analyte: nortriptyline hydrochloride; matrix: chemical identification; procedure: visual reaction (white, curdy precipitate) with silver nitrate and nitric acid (Chloride test)
Analyte: nortriptyline hydrochloride; matrix: chemical purity; procedure: reaction with acetic acid and mercuric acetate; potentiometric titration with perchloric acid
For more Analytic Laboratory Methods (Complete) data for NORTRIPTYLINE (10 total), please visit the HSDB record page.

Clinical Laboratory Methods

Gas chromatography method using either a conventional, packed column or a capillary column for measurement of therapeutic plasma concentrationn of tricyclic antidepressant drugs and their demethylated metabolites.
High pressure liquid chromatographic procedure /is/ reported for determination of amitriptyline and nortriptyline. Separations and quantitations were carried out at ambient temp using a silica column with a variable wavelength UV detector. Analysis performed on 0.25 mL serum.
A sensitive, selective and rapid reverse-phase HPLC method was developed for the simultaneous analysis of imipramine, desipramine, amitriptyline and nortriptyline in human plasma. the procedure consisted of extracting the drugs and the internal standard (clomipramine) from 1 ml plasma with hexane:isoamyl alcohol (99:1, v:v) in alkaline medium. A newly marketed column, LiChrospher 60 RP-select B (dp 5 um) of Merck was employed. The mobile phase, consisting of acetonitrile:0.25 N sodium acetate buffer at pH 5.5 (50:50, v:v), was delivered at a flow rate of 1.0 ml/min, and detection at 254 nm.
A sensitive capillary GC method with ECD is described for the determination of plasma concn of nortriptyline hydrochloride and its metabolite, 10-hydroxynortriptyline, in humans.
For more Clinical Laboratory Methods (Complete) data for NORTRIPTYLINE (6 total), please visit the HSDB record page.

Storage Conditions

Store at 20 deg to 25 °C (68 deg to 77 °F)
Keep container tightly closed in a dry and well-ventilated place. Light sensitive. Keep in a dry place. /Nortriptyline hydrochloride/

Interactions

This case illustrates a pharmacokinetic interaction between the tricyclic antidepressant, nortriptyline, and the antituberculosis drug, rifampin. Higher than expected doses of nortriptyline were required to obtain a therapeutic drug level while the patient was receiving rifampin. Following the discontinuation of rifampin, the patient became drowsy and the serum nortriptyline levels rose precipitously into the toxic range.
A case of significant hypoglycemia has been reported in a type II diabetic patient maintained on chlorpropamide (250 mg/day), after the addition of nortriptyline (125 mg/day).
Using data from a therapeutic drug monitoring database, kinetic interactions between the neuroleptics zuclopenthixol and perphenazine and tricyclic antidepressives were studied. Out of 290 patients monitored for amitriptyline and 611 patients monitored for nortriptyline, 77 patients were comedicated with perphenazine and 50 patients with zuclopenthixol. Comedication with perphenazine incr the median steady-state serum concn to daily dose ratio (C/D) of nortriptyline by 30-45%, whereas the median C/D of amitriptyline was unaffected. On the contrary, median C/D values of nortriptyline and amitriptyline were not significantly influenced by comedication with zuclopenthixol.
Two cases are described in which a 33-yr-old woman and a 36-yr-old man developed adverse effects resulting from an interaction between valproic acid (valproate) and nortriptyline. The first patient was taking 25 mg/day nortriptyline and within 1 wk of the addition of valproic acid in doses up to 1000 mg/day, she developed marked tremulousness of her hands and fingers. The plasma level of nortriptyline was 393 ng/mL and that of valproic acid was 105 mg/L. Both drugs were stopped and tremulousness subsided over the next 2 days. The second patient was receiving 75 mg/day nortriptyline and up to 1250 mg/day valproic acid. A plasma level of nortriptyline was 345 ng/mL. The nortriptyline dosage was titrated down to 25 mg/day and a subsequent drug level was 82 ng/mL. Thioridazine and loxapine were given concomitantly.
For more Interactions (Complete) data for NORTRIPTYLINE (31 total), please visit the HSDB record page.

Stability Shelf Life

Stable under recommended storage conditions. /Nortriptyline hydrochloride/
1: Derry S, Wiffen PJ, Aldington D, Moore RA. Nortriptyline for neuropathic pain in adults. Cochrane Database Syst Rev. 2015 Jan 8;1:CD011209. doi: 10.1002/14651858.CD011209.pub2. Review. PubMed PMID: 25569864.
2: Macaluso M, Preskorn SH. CYP 2D6 PM status and antidepressant response to nortriptyline and venlafaxine: is it more than just drug metabolism? J Clin Psychopharmacol. 2011 Apr;31(2):143-5. doi: 10.1097/JCP.0b013e318212d7cb. Review. PubMed PMID: 21346604.
3: Dhippayom T, Chaiyakunapruk N, Jongchansittho T. Safety of nortriptyline at equivalent therapeutic doses for smoking cessation: a systematic review and meta-analysis. Drug Saf. 2011 Mar 1;34(3):199-210. doi: 10.2165/11585950-000000000-00000. Review. PubMed PMID: 21332244.
4: Hughes JR, Stead LF, Lancaster T. Nortriptyline for smoking cessation: a review. Nicotine Tob Res. 2005 Aug;7(4):491-9. Review. PubMed PMID: 16085520.
5: Kragh-Søorensen P, Hansen CE, Baastrup PC. Relationship between antidepressant effect and plasma level of nortriptyline. Clinical studies. Pharmakopsychiatr Neuropsychopharmakol. 1976 Jan;9(1):27-32. Review. PubMed PMID: 790409.
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